![molecular formula C17H17BrN2O4S B11601053 methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-72-1](/img/structure/B11601053.png)
methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a pyrimido-thiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido-Thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido-thiazine core.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(5-bromo-2-hydroxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(5-chloro-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
Methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the presence of the bromine atom in the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions, with yield and purity depending on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency due to improved solubility of intermediates .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., decomposition of bromophenyl groups) .
- Reaction time : Extended reaction times (>12 hours) improve ring closure but risk byproduct formation. Monitor progress via TLC or HPLC .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted precursors, while recrystallization improves crystallinity .
Q. Which analytical techniques are most effective for characterizing its molecular structure and purity?
- X-ray crystallography : Resolves bond lengths/angles and confirms the fused pyrimido-thiazine core .
- NMR spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxy, bromophenyl groups) and assess stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., bromine signature) .
- HPLC : Quantifies purity (>95% typical for pharmacological assays) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in enzyme inhibition or cytotoxicity may arise from:
- Purity variability : Impurities (e.g., unreacted bromophenyl precursors) can skew assay results. Validate purity via orthogonal methods (HPLC, NMR) .
- Assay conditions : Adjust buffer pH (e.g., 7.4 for physiological relevance) and include controls for non-specific binding .
- Cellular models : Compare activity across cell lines (e.g., cancer vs. normal) to identify selective mechanisms .
Q. What computational strategies predict its interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or DNA. Focus on the bromophenyl and carboxylate moieties as key pharmacophores .
- Molecular dynamics (MD) simulations : Assess stability of predicted complexes over 100-ns trajectories to identify persistent interactions .
- QSAR modeling : Correlate substituent variations (e.g., methoxy vs. ethoxy) with bioactivity trends from analogous compounds .
Q. How can its stability under varying storage and experimental conditions be methodically evaluated?
- Stress testing : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 7–14 days. Monitor degradation via HPLC .
- Solution stability : Test solubility in DMSO/PBS and track precipitate formation over 24 hours using dynamic light scattering (DLS) .
- Long-term storage : Store at –20°C under argon; lyophilization preserves stability for >6 months .
Q. What advanced analytical methods improve detection limits in pharmacokinetic studies?
- LC-MS/MS : Enables quantification in plasma at ng/mL levels using MRM transitions specific to the molecular ion .
- Isotopic labeling : Incorporate deuterium at the methyl group for tracer studies in metabolic assays .
- Microscopy : Confocal imaging with fluorescent derivatives (e.g., BODIPY conjugates) tracks cellular uptake .
Q. Methodological Challenges
Q. How can researchers address low solubility in aqueous media for in vitro assays?
- Co-solvents : Use <1% DMSO or cyclodextrin-based solubilizers to maintain bioactivity without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Properties
CAS No. |
609794-72-1 |
---|---|
Molecular Formula |
C17H17BrN2O4S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17BrN2O4S/c1-9-14(16(22)24-3)15(11-8-10(18)4-5-12(11)23-2)20-13(21)6-7-25-17(20)19-9/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
UJMMAXKIQSYHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OC |
Origin of Product |
United States |
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